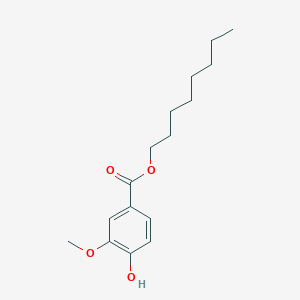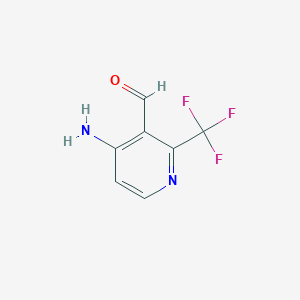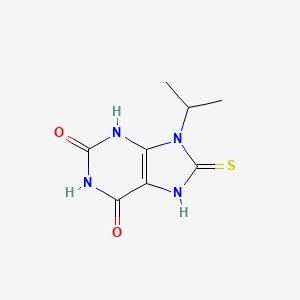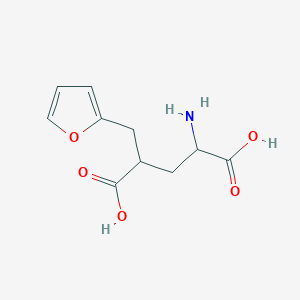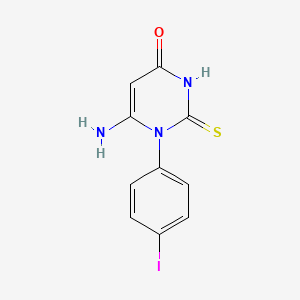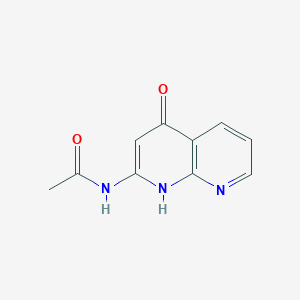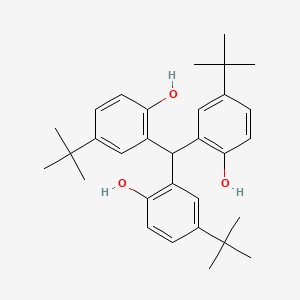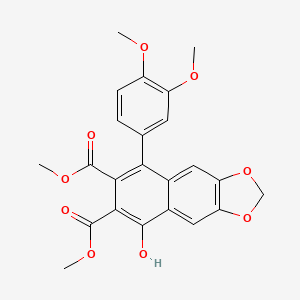![molecular formula C10H10Cl4O2S2 B13999947 2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol CAS No. 3388-66-7](/img/structure/B13999947.png)
2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol is a chemical compound characterized by the presence of tetrachlorobenzene and disulfane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol typically involves the electrophilic halogenation of benzenes and some chlorobenzenes . The reaction conditions often require specific catalysts and controlled environments to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, where 1,3,5-trichlorobenzene is chlorinated to produce 1,2,3,4-tetrachlorobenzene . This intermediate can then be further processed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the disulfane groups, leading to the formation of simpler compounds.
Substitution: The tetrachlorobenzene ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism by which 2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol exerts its effects involves interactions with molecular targets and pathways. The disulfane groups can interact with various enzymes and proteins, potentially altering their activity. The tetrachlorobenzene ring may also interact with cellular membranes and other structures, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachlorobenzene: Another tetrachlorobenzene isomer with different chlorine atom positions.
1,2,4,5-Tetrachloro-3-nitrobenzene: A nitro-substituted derivative with distinct chemical properties.
2,3,5,6-Tetrachlorobenzene-1,4-dicarbonitrile: Forms complexes with other aromatic compounds.
Uniqueness
2,2’-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol is unique due to its combination of tetrachlorobenzene and disulfane groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
3388-66-7 |
|---|---|
Fórmula molecular |
C10H10Cl4O2S2 |
Peso molecular |
368.1 g/mol |
Nombre IUPAC |
2-[2,3,5,6-tetrachloro-4-(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C10H10Cl4O2S2/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2 |
Clave InChI |
YECROECUTGYTAH-UHFFFAOYSA-N |
SMILES canónico |
C(CSC1=C(C(=C(C(=C1Cl)Cl)SCCO)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


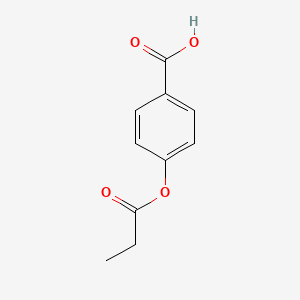
![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
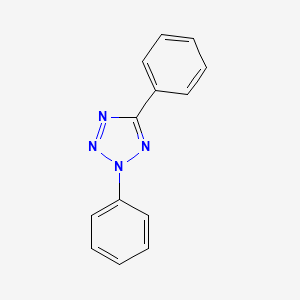
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
